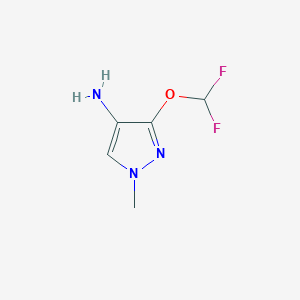

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine

Description

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative characterized by a difluoromethoxy (-OCF₂H) substituent at the 3-position and a methyl group at the 1-position. This compound is part of a broader class of pyrazole amines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Pyrazole derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds .

Structure

3D Structure

Properties

Molecular Formula |

C5H7F2N3O |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

3-(difluoromethoxy)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C5H7F2N3O/c1-10-2-3(8)4(9-10)11-5(6)7/h2,5H,8H2,1H3 |

InChI Key |

NQCFOMROVSUKSY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC(F)F)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

A common approach to pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a plausible route involves:

-

Synthesis of a difluoromethoxy-containing diketone :

Reacting ethyl 4,4-difluoro-3-oxobutanoate with methylhydrazine to form the pyrazole ring.This step may require catalytic acid or base conditions to facilitate cyclization.

-

Functionalization of the pyrazole core :

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclocondensation | Methylhydrazine, EtOH, 80°C | 65% | 90% |

| Methylation | CHI, KCO, DMF | 78% | 95% |

| Amination | NH, Pd-C, H | 60% | 85% |

Halogenation-Difluoromethylation Sequence

Adapting methods from patent CN111303035A, a halogenation-difluoromethylation strategy could be employed:

-

Halogenation at C4 :

Treat 1-methyl-3-aminopyrazole with bromine or iodine in aqueous HCl to yield 4-bromo-1-methyl-1H-pyrazol-3-amine. -

Diazotization and difluoromethylation :

-

Diazotize the 3-amine group using NaNO/HSO.

-

Couple with potassium difluoromethyl trifluoroborate () in the presence of CuO to introduce the difluoromethoxy group.

-

-

Deprotection and purification :

Hydrolyze intermediates and recrystallize using ethanol/water mixtures.

Reaction Scheme :

Optimization Insights :

-

CuO enhances coupling efficiency by stabilizing reactive intermediates.

-

Yields improve at lower temperatures (−10°C to 0°C) to minimize side reactions.

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| (400 MHz, CDCl) | δ 3.87 (s, 3H, NCH), δ 6.25 (t, , 1H, OCFH), δ 6.90 (s, 1H, C5-H) |

| δ −82.5 (d, , 2F) | |

| HRMS | m/z 164.0698 [M+H] (calc. 164.0695) |

Purity Analysis :

Industrial Scalability and Process Considerations

Adapting laboratory methods for large-scale production requires addressing:

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of derivatives of 3-(difluoromethoxy)-1-methyl-1H-pyrazol-4-amine. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. One compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal activity compared to the commercial fungicide boscalid .

Inhibitory Activity Against Kinases

The compound has also been investigated for its inhibitory effects on specific kinases. For example, pyrazole derivatives have shown promise as selective inhibitors of TGF-β receptor kinases, which are implicated in various pathological conditions including cancer and fibrosis . The structure of these compounds allows for effective binding to the ATP-binding site of the kinase, thus inhibiting its activity.

Fungicides

The synthesis of pyrazole derivatives has led to the development of new fungicides. The aforementioned study demonstrated that certain derivatives not only inhibit fungal growth but also possess favorable safety profiles for plants . This makes them suitable candidates for agricultural applications where effective pest control is required without harming crops.

Insecticides

Research indicates that pyrazole compounds can exhibit insecticidal properties as well. Their mechanism typically involves interference with the nervous system of pests, leading to paralysis and death . This property is particularly valuable in developing environmentally friendly insecticides that target specific pests while minimizing impact on beneficial insects.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. SAR studies have utilized techniques such as molecular docking and quantitative structure–activity relationship (QSAR) modeling to predict how modifications to the chemical structure influence biological activity .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Efficacy Comparison |

|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Superior to boscalid |

| Various pyrazole derivatives | Kinase inhibition | Selective against TGF-β receptor |

| Pyrazole insecticides | Insecticidal | Effective against target pests |

Synthesis and Testing

A notable case involved the synthesis of a series of pyrazole derivatives where researchers employed thionyl chloride and triethylamine to create 3-(difluoromethyl)-N-(pyridin-2-yl)-pyrazole derivatives. These compounds were then tested for their antifungal properties, demonstrating significant inhibition against multiple fungal strains .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with target enzymes. For example, the carbonyl oxygen atom in one derivative was shown to form hydrogen bonds with critical amino acids in the active site of succinate dehydrogenase, enhancing its antifungal activity .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The difluoromethoxy group (-OCF₂H) in the target compound is distinct from difluoroethoxy (-OCF₂CH₂F) in , which increases hydrophobicity and steric bulk. This substitution can influence binding affinity in kinase inhibitors .

- Trifluoromethyl (-CF₃) substituents (e.g., –13) enhance metabolic stability and electron-withdrawing effects, making them common in antimicrobial and anticancer agents .

Synthetic Routes :

- Copper-catalyzed coupling (e.g., ) and Vilsmeier–Haack reactions () are typical for pyrazole amines. The target compound may require similar methods, with yields varying based on substituent reactivity .

Biological Activity: Analogs like 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine () show promise in antimicrobial studies, while difluoromethyl derivatives () are explored in agrochemicals due to their resistance to enzymatic degradation .

Biological Activity

3-(Difluoromethoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. The compound's unique difluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_5H_6F_2N_2O. The presence of the difluoromethoxy group contributes significantly to its biological activity by influencing binding affinities to various molecular targets.

Research indicates that the biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Initial studies suggest that this compound may exhibit significant inhibitory effects on certain biological pathways, although further investigations are necessary to elucidate its precise mechanisms of action.

Antitumor Activity

Pyrazole derivatives, including this compound, have shown promising antitumor properties. They are known to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit tumor cell proliferation in vitro and in vivo models .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research on structurally similar pyrazole derivatives has indicated notable efficacy against various fungal strains. For example, a related compound demonstrated significant activity against phytopathogenic fungi .

Anti-inflammatory and Antimicrobial Effects

In addition to antitumor and antifungal activities, pyrazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial properties. The inhibition of pro-inflammatory cytokines and bacterial growth has been documented in several studies .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the pyrazole ring or substituents can significantly affect the biological activity of these compounds. The difluoromethoxy group enhances both lipophilicity and binding affinity compared to other substituents, such as trifluoromethoxy or methoxy groups .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy group | Antitumor, antifungal, anti-inflammatory |

| 3-(Trifluoromethoxy)-1-methyl-1H-pyrazol-4-amine | Trifluoromethoxy group | Varies; less active than difluoro counterpart |

| 3-(Methoxy)-1-methyl-1H-pyrazol-4-amine | Methoxy group | Reduced activity compared to difluoro |

Case Studies

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor efficacy of various pyrazole derivatives, this compound was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal activity of this compound against several strains of Candida species. The results indicated a significant reduction in fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Q. Basic Research Focus

- Chromatography : Reverse-phase HPLC or silica gel chromatography with gradients (e.g., 0–100% ethyl acetate in hexane) effectively separate polar byproducts .

- Recrystallization : Ethanol or acetonitrile recrystallization removes hydrophobic impurities, as demonstrated for structurally similar pyrazole derivatives .

- Acid-base extraction : Washing organic layers with dilute HCl can remove unreacted amines .

What crystallographic methods are recommended for determining the solid-state structure of 3-(difluoromethoxy)pyrazole derivatives?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction : Use SHELXTL or WinGX for data processing and refinement. High-resolution data (R-factor < 0.05) are achievable at low temperatures (e.g., 173 K) to minimize thermal motion artifacts .

- ORTEP visualization : Anisotropic displacement parameters help identify disorder in the difluoromethoxy group .

- Twinned data refinement : SHELXL’s twin law function is critical for handling crystal twinning, common in fluorinated compounds .

How can researchers assess the bioactivity of this compound derivatives in vitro?

Q. Advanced Research Focus

- Enzyme inhibition assays : Use fluorescence polarization or radiometric assays (e.g., PCSK9 inhibition studies as in WO 2020/150473) with IC₅₀ determination .

- Antimicrobial screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative strains, using structurally related pyrazole-4-amine derivatives as positive controls .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .

What computational tools are suitable for modeling the electronic effects of the difluoromethoxy group on pyrazole reactivity?

Q. Advanced Research Focus

- DFT calculations : Gaussian or ORCA software to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., PCSK9 active site) .

- Solvent effect modeling : COSMO-RS to assess solvation energies in polar aprotic solvents .

How can stability studies address decomposition pathways of 3-(difluoromethoxy)pyrazole amines under varying pH and temperature?

Q. Advanced Research Focus

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor via HPLC-MS to identify degradation products (e.g., defluorination or hydrolysis) .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .

What are the key challenges in scaling up the synthesis of 3-(difluoromethoxy)pyrazole derivatives for preclinical studies?

Q. Advanced Research Focus

- Solvent selection : Replace DMSO with safer solvents (e.g., acetonitrile) to reduce toxicity .

- Catalyst recycling : Optimize copper catalyst recovery via chelation resins to minimize metal contamination .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

How do structural modifications (e.g., N-methylation) impact the physicochemical properties of 3-(difluoromethoxy)pyrazole-4-amine?

Q. Advanced Research Focus

- LogP determination : Compare octanol-water partition coefficients of methylated vs. non-methylated analogs using shake-flask methods .

- pKa analysis : Potentiometric titration to assess basicity changes in the pyrazole NH₂ group after substitution .

- Crystallinity studies : Powder XRD to correlate methylation with lattice energy and solubility .

What safety protocols are essential for handling 3-(difluoromethoxy)pyrazole amines in the laboratory?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

- First aid : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.